4,4-Dichloro-1-methylcyclopent-1-ene
Description
4,4-Dichloro-1-methylcyclopent-1-ene (CAS No. 5296-50-4) is a halogenated cyclic alkene with the molecular formula C₆H₈Cl₂ and a molecular weight of 151.03372 g/mol . Its structure features a cyclopentene ring substituted with two chlorine atoms at the 4,4-positions and a methyl group at the 1-position. The SMILES notation (ClC1(Cl)CC(C)=CC1) and InChIKey (QEZIATUCYQUIAK-UHFFFAOYSA-N) further clarify its stereoelectronic configuration . This compound is primarily of interest in synthetic organic chemistry, particularly in studies involving halogenated intermediates or strained alkenes.
Properties
CAS No. |
5296-50-4 |
|---|---|
Molecular Formula |
C6H8Cl2 |
Molecular Weight |
151.03 g/mol |
IUPAC Name |
4,4-dichloro-1-methylcyclopentene |
InChI |
InChI=1S/C6H8Cl2/c1-5-2-3-6(7,8)4-5/h2H,3-4H2,1H3 |
InChI Key |
QEZIATUCYQUIAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dichloro-1-methylcyclopent-1-ene typically involves the chlorination of 1-methylcyclopentene. This can be achieved through the reaction of 1-methylcyclopentene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride at low temperatures to prevent over-chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The chlorination reaction is monitored closely to avoid the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions
4,4-Dichloro-1-methylcyclopent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups such as hydroxyl or amino groups.
Addition Reactions: The double bond in the cyclopentene ring can undergo addition reactions with halogens, hydrogen, or other reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.
Addition Reactions: Reagents such as hydrogen gas (in the presence of a catalyst), halogens, or hydrogen halides are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used.
Major Products Formed
Substitution Reactions: Products include 4-hydroxy-1-methylcyclopent-1-ene or 4-amino-1-methylcyclopent-1-ene.
Addition Reactions: Products include 4,4-dichloro-1-methylcyclopentane or 4,4-dihalo-1-methylcyclopentane.
Oxidation Reactions: Products include 4,4-dichloro-1-methylcyclopentene oxide.
Scientific Research Applications
4,4-Dichloro-1-methylcyclopent-1-ene has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dichloro-1-methylcyclopent-1-ene involves its interaction with molecular targets through its reactive sites, such as the double bond and chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophiles or the addition of electrophiles. The pathways involved depend on the specific reactions and conditions applied.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table compares this compound with select halogenated solvents and alkenes from the Fourth National Report on Human Exposure to Environmental Chemicals :
| Compound Name | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Structure Type | Key Features |
|---|---|---|---|---|---|
| This compound | 5296-50-4 | C₆H₈Cl₂ | 151.03 | Cyclic alkene | Strained ring, two Cl substituents |
| 1,2-Dichloroethane | 107-06-2 | C₂H₄Cl₂ | 98.96 | Linear alkane | High volatility, industrial solvent |
| 1,1-Dichloroethene | 75-34-3 | C₂H₂Cl₂ | 96.94 | Linear alkene | Reactive monomer, environmental toxin |
| 1,2-Dichloropropane | 78-87-5 | C₃H₆Cl₂ | 112.99 | Branched alkane | Solvent, pesticide intermediate |
| Tetrachloromethane | 56-23-5 | CCl₄ | 153.82 | Tetrahedral halocarbon | Ozone-depleting, toxic |
Key Observations :
- Structural Differences : Unlike linear or branched halogenated alkanes/alkenes (e.g., 1,2-dichloroethane), this compound’s cyclic structure introduces ring strain and steric hindrance, which may influence reactivity and stability .
- Molecular Weight : The compound’s molecular weight (151.03 g/mol) is comparable to tetrachloromethane (153.82 g/mol) but higher than smaller molecules like 1,2-dichloroethane (98.96 g/mol) .
Reactivity and Environmental Relevance
- Reactivity: The electron-withdrawing chlorine substituents on the cyclopentene ring likely increase electrophilicity at the double bond, making it more reactive toward nucleophiles compared to non-halogenated cyclopentenes. This contrasts with 1,1-dichloroethene, a linear alkene used in polymer production due to its radical reactivity .
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